molecular formula C11H15N3O B1428847 6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde CAS No. 1340260-74-3

6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde

Cat. No.: B1428847
CAS No.: 1340260-74-3
M. Wt: 205.26 g/mol
InChI Key: ZUOUBIRNWGSAHN-UHFFFAOYSA-N
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Description

6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde ( 1340260-74-3) is a high-purity chemical building block with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . This compound features a pyrimidine ring core, which is a privileged scaffold in medicinal chemistry, substituted with a reactive aldehyde group, a methyl group, and a piperidine moiety. The presence of the aldehyde functional group makes this compound a versatile intermediate for synthetic organic chemistry, particularly in the construction of more complex molecules via condensation, nucleophilic addition, and reductive amination reactions. This compound is intended for research and development applications only. Its primary value lies in its use as a key precursor in pharmaceutical research for the synthesis of potential drug candidates, or in material science for the development of novel organic compounds. Researchers can utilize the aldehyde group to create Schiff bases, heterocyclic compounds, or to introduce a carbon chain. The structural features of this compound, specifically the piperidine-substituted pyrimidine core, are commonly found in molecules with biological activity, suggesting its utility in generating libraries of compounds for biological screening . Applications & Research Value: • Synthetic Intermediate: Serves as a crucial building block for the preparation of various derivatives, such as carboxylic acids or alcohols, through oxidation or reduction of the aldehyde group . • Medicinal Chemistry Research: The molecular scaffold is structurally similar to known bioactive molecules, making it valuable for hit-to-lead optimization campaigns in drug discovery . • Chemical Biology: Can be used to develop molecular probes or ligands for target identification and binding studies. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-methyl-2-piperidin-1-ylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-9-7-10(8-15)13-11(12-9)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOUBIRNWGSAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution Using Phase Transfer Catalysis (PTC)

  • Starting Material: 2-chloro-6-methylquinoline-3-carbaldehyde (analogous to pyrimidine derivatives)
  • Reagents: Piperidine as nucleophile, cetyltrimethylammonium bromide (CTAB) as phase transfer catalyst, polyethylene glycol-400 (PEG-400) as solvent and co-catalyst
  • Conditions: Heating at 135 °C for 2.5 hours with stirring
  • Work-up: Reaction quenched by pouring onto crushed ice, precipitate filtered, washed, dried, and recrystallized from ethanol
  • Yield: High yield (~98%)
  • Advantages: Short reaction time, high yield, mild conditions, and no need for chromatographic purification
  • Characterization: Confirmed by melting point, FTIR, NMR, and mass spectrometry

Reaction Scheme:

$$
\text{2-chloro-6-methylquinoline-3-carbaldehyde} + \text{piperidine} \xrightarrow[\text{PEG-400}]{\text{CTAB, 135 °C, 2.5 h}} \text{6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde}
$$

Optimization Data Table:

Entry Solvent Catalyst Temperature (°C) Time (h) Yield (%) Notes
1 Piperidine K2CO3 110 15 78 Requires column chromatography
2 Absolute Ethanol None 60 24 60 Longer reaction time
3 DMF K2CO3 110 10 65 Moderate yield
4 Acetonitrile K2CO3 110 10 68 Improved yield
5 PEG-400 None 135 3 75 Better yield without catalyst
6 PEG-400 CTAB 135 2.5 98 Best yield, mild work-up

Source: Adapted from Munir et al., 2019

Preparation via Pyrimidine Derivative Urea Intermediates and Piperidine Substitution

  • Starting Material: N-(2-amino-3-oxide-6-chloro-pyrimidinyl-4)-N′-butyl urea or related urea derivatives
  • Procedure:
    • The urea intermediate is suspended in piperidine and heated (typically 100 °C for 1 hour)
    • Subsequent steps involve tosylation and oxidation to form N-oxide intermediates
    • Piperidine substitution occurs preferably in excess to yield the piperidinyl pyrimidine derivative
  • Purification: Recrystallization from methanol or ethyl acetate, filtration, and washing
  • Yields: Quantitative or near quantitative yields reported
  • Notes: The protective urea group is removed by treatment with strong bases such as potassium hydroxide
  • Reaction Temperatures: Typically between 35 and 65 °C for some steps; higher for substitution (up to 100 °C)
  • Advantages: High purity products, possibility to isolate intermediates, and scalable synthesis

Key Points:

  • The process involves multiple steps including urea formation, tosylation, oxidation, and nucleophilic substitution.
  • The reaction medium is carefully controlled, and work-up involves precipitation and recrystallization.
  • The method is well-documented in patent EP0304648B1 and related literature.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid

    Reduction: 6-Methyl-2-(piperidin-1-yl)pyrimidine-4-methanol

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde typically involves the reaction of piperidine derivatives with pyrimidine precursors. The compound features a pyrimidine ring substituted at the 2-position with a piperidinyl group and an aldehyde functional group at the 4-position. This structural configuration is crucial for its biological activity, as it allows for interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds synthesized from this precursor have shown significant activity against a range of bacterial strains, indicating its potential as an antimicrobial agent .

Antimalarial Properties

Research has also indicated that certain derivatives of this compound possess antimalarial activity. A study involving dihydropyrimidines derived from similar structures reported moderate to high antimalarial efficacy against Plasmodium falciparum, suggesting that this compound could be a valuable scaffold for developing new antimalarial drugs .

Central Nervous System Effects

The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for research into central nervous system disorders. Pyrimidine derivatives are known to influence various neurological pathways, and ongoing studies are exploring their effects on anxiety and depression models .

Cancer Research

Compounds related to this compound have been investigated for their anticancer properties. The ability to modify the pyrimidine scaffold allows researchers to create analogs that can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Sphingosine 1-phosphate Receptor Modulation

Another significant application is in the modulation of sphingosine 1-phosphate receptors, which are implicated in multiple sclerosis treatment. Compounds derived from this scaffold have shown binding affinity to these receptors, suggesting their potential use in treating autoimmune diseases .

Case Studies and Research Findings

StudyFocusFindings
Structure–Activity RelationshipIdentified optimal substitutions on the pyrimidine scaffold that enhance biological activity.
Antimicrobial ActivitySynthesized derivatives showed effective inhibition against several bacterial strains.
Antimalarial EfficacyDihydropyrimidines derived from similar structures exhibited low toxicity with significant antimalarial activity.
Multiple Sclerosis TreatmentCompounds demonstrated potential as sphingosine 1-phosphate receptor modulators with therapeutic implications.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Structure : Substituted with a methyl group at position 4, a piperidin-1-yl group at position 6, and an amine at position 2.
  • Molecular Weight : Estimated at 192.26 g/mol (calculated from molecular formula C₁₀H₁₆N₄ ).
  • Key Features: The amine group at position 2 facilitates hydrogen bonding, improving solubility and interaction with biological targets.
  • Applications : Implicated in antimicrobial and anticancer research due to pyrimidine’s role in nucleic acid analogs .

4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine

  • Structure : Contains a methoxymethyl group at position 4, a phenyl ring at position 2, and a piperidin-1-yl group at position 6.
  • The methoxymethyl substituent increases steric bulk and polarity compared to the aldehyde in the parent compound.

6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

  • Structure: A bicyclic pyrrolo-pyrimidinone system fused with a pyrrole ring, retaining the methyl and piperidinyl groups.
  • Key Features : The fused ring system alters electronic properties and solubility. The ketone at position 4 contrasts with the aldehyde in the main compound, reducing reactivity but improving stability.

Comparative Data Table

Compound Name Substituents (Pyrimidine Positions) Molecular Weight (g/mol) XLogP3 Key Functional Features Applications/Findings
6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde 2: Piperidin-1-yl; 4: CHO; 6: CH₃ 205.26 1.7 Reactive aldehyde Agrochemical precursor (e.g., fungicides)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 2: NH₂; 4: CH₃; 6: Piperidin-1-yl ~192.26 N/A Hydrogen-bonding amine Structural studies for drug design
4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine 2: C₆H₅; 4: CH₂OCH₃; 6: Piperidin-1-yl ~311.43 N/A Phenyl for π-π interactions Laboratory research
6-Methyl-2-(piperidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one Fused pyrrole; 6: CH₃; 2: Piperidin-1-yl ~245.32 N/A Bicyclic system with ketone Kinase inhibition (hypothesized)

Key Research Findings

  • Reactivity : The aldehyde in this compound distinguishes it from amine- or ketone-containing analogs, enabling versatile derivatization .
  • Biological Potential: Piperidinyl-pyrimidine derivatives are recurrent in fungicidal patents (e.g., PI Industries’ compounds targeting crop protection), suggesting agrochemical relevance .
  • Structural Insights : Crystallographic studies of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine highlight pyrimidine’s adaptability in forming hydrogen-bonded networks, critical for drug-receptor interactions .

Biological Activity

6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological activity, mechanisms of action, and applications in various fields, including pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a piperidine moiety and an aldehyde group, which are known to influence its reactivity and biological interactions. The molecular formula is C12H16N2OC_{12}H_{16}N_2O with a molecular weight of approximately 204.27 g/mol.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors. The specific interactions depend on the compound's functional groups and molecular conformation. Typical targets include:

  • Enzymes : It may inhibit or activate enzymes involved in metabolic pathways.
  • Receptors : The compound can bind to receptors influencing cellular signaling pathways.

Mode of Action

Upon binding to its targets, the compound can modulate their activity, leading to alterations in cellular processes such as metabolism, proliferation, and apoptosis. This modulation can have therapeutic implications, particularly in treating diseases like cancer.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit anticancer activity through various mechanisms:

  • Inhibition of Proliferation : The compound may inhibit cell proliferation in cancer cell lines by affecting key signaling pathways.
  • Induction of Apoptosis : It can trigger apoptotic pathways, leading to cancer cell death.

For example, studies have shown that related pyrimidine derivatives have demonstrated IC50 values ranging from 0.014 to 5.87 μg/mL against Plasmodium falciparum, indicating significant biological activity that could be extrapolated to other cell types .

DPP-4 Inhibition

The compound's structure suggests potential as a DPP-4 inhibitor, which is relevant for type 2 diabetes treatment. DPP-4 inhibitors modulate glucose metabolism and improve insulin sensitivity .

Case Studies

Several studies have evaluated the biological activity of compounds similar to this compound:

  • Antimalarial Activity : A series of derivatives showed promising results against Plasmodium falciparum, with IC50 values indicating effective inhibition .
  • Antioxidant Evaluation : Compounds derived from similar structures were screened for antioxidant properties, showcasing varied efficacy based on structural modifications .

Cellular Effects

The compound's impact on cellular functions includes:

  • Modulation of Cell Signaling : Influences pathways related to growth and survival.
  • Alteration of Gene Expression : Affects transcription factors that regulate gene expression profiles.

Stability and Degradation

In laboratory settings, the stability of this compound is crucial for its long-term effects on cellular function. Temporal studies indicate that degradation rates can significantly influence biological outcomes.

Applications in Research

This compound serves as a building block in medicinal chemistry for developing pharmaceuticals targeting various diseases:

  • Medicinal Chemistry : Used in synthesizing novel therapeutic agents.
  • Industrial Applications : Potential use in agrochemicals and other industrial products .

Q & A

Basic: What are the recommended synthetic routes for 6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde in academic research?

Methodological Answer:
A two-step approach is commonly employed:

Core Pyrimidine Formation: Condense 6-methylpyrimidine-4-carbaldehyde precursors with a methylating agent (e.g., methyl iodide) under basic conditions (K₂CO₃ or NaOH in DMF) to install the methyl group at position 6 .

Piperidine Substitution: React the intermediate with piperidine in a polar aprotic solvent (e.g., DCM or THF) at 60–80°C for 12–24 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify the final product using column chromatography (silica gel, gradient elution) .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and spectrometric techniques:

  • ¹H/¹³C NMR: Confirm the presence of the piperidin-1-yl group (δ ~2.8–3.2 ppm for N-CH₂ protons) and aldehyde proton (δ ~9.8–10.2 ppm) .
  • HRMS (ESI): Verify the molecular ion peak ([M+H]⁺) with <2 ppm error.
  • FTIR: Identify the aldehyde C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions: Keep in amber vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde group. Desiccate with silica gel to avoid hydrolysis .
  • Handling: Use anhydrous solvents during experiments and minimize exposure to light/heat .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data for the compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Model reaction pathways using B3LYP/6-31G(d) with implicit solvent corrections (e.g., SMD for DCM). Compare calculated activation energies with experimental kinetic data (e.g., Arrhenius plots) .
  • Validation: Cross-check computational intermediates with trapped species (e.g., via low-temperature NMR or MS) .

Advanced: How can impurities or by-products be systematically identified and quantified during synthesis?

Methodological Answer:

  • Analytical Workflow:
    • HPLC-PDA/UV: Use a C18 column (ACN/water gradient) to separate impurities. Compare retention times with reference standards (e.g., EP impurity guidelines ).
    • LC-MS/MS: Identify unknown by-products via fragmentation patterns (e.g., loss of piperidine [–85 Da]).
    • Quantitative NMR (qNMR): Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Advanced: What experimental designs are optimal for studying the compound’s interactions with biological targets?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorescence-based assays (e.g., FRET) to measure IC₅₀ values against target enzymes (e.g., kinases) .
    • SPR (Surface Plasmon Resonance): Immobilize the target protein on a sensor chip to quantify binding kinetics (ka/kd) .
  • Computational Docking: Perform molecular docking (AutoDock Vina) to predict binding poses in active sites. Validate with mutagenesis studies .

Advanced: How can regioselectivity challenges during functionalization of the pyrimidine ring be addressed?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., –OMe at position 4) to steer electrophilic substitution to the desired position .
  • Metal-Catalyzed Cross-Coupling: Use Pd(OAc)₂/XPhos to selectively functionalize the 2- or 4-position via Suzuki-Miyaura couplings .

Advanced: What are the best practices for scaling up synthesis while maintaining yield and purity?

Methodological Answer:

  • Process Optimization:
    • Solvent Screening: Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve green metrics .
    • Continuous Flow Chemistry: Implement microreactors for precise control of reaction parameters (temperature, residence time) .
  • Quality Control: Use inline PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde
Reactant of Route 2
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6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde

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